molecular formula C12H16O2S B13639621 1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one

1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one

Cat. No.: B13639621
M. Wt: 224.32 g/mol
InChI Key: ANNGKWVIKGMTMG-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one is an organic compound with a complex structure that includes both ethoxy and ethylthio functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one typically involves the reaction of 4-ethoxybenzaldehyde with ethyl mercaptan in the presence of a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent and base may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Methylthio)phenyl)ethan-1-one: Contains a methylthio group instead of an ethylthio group.

Uniqueness

1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one is unique due to the presence of both ethoxy and ethylthio groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2-ethylsulfanylethanone

InChI

InChI=1S/C12H16O2S/c1-3-14-11-7-5-10(6-8-11)12(13)9-15-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

ANNGKWVIKGMTMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSCC

Origin of Product

United States

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